REACTION_CXSMILES
|
[S:1](O)(=O)(=O)[CH3:2].[CH2:6]1[CH:15]2C([CH2:11][CH2:12][CH2:13][CH2:14]2)CC[NH:7]1>CC(C)=O.C(=O)([O-])[O-].[K+].[K+]>[SH:1][C:2]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[C:6]#[N:7] |f:0.1,3.4.5|
|
Name
|
decahydroisoquinoline mesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)O.C1NCCC2CCCCC12
|
Name
|
3
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |